Product packaging for 2-Methyldecane(Cat. No.:CAS No. 67167-66-2)

2-Methyldecane

Cat. No.: B1670052
CAS No.: 67167-66-2
M. Wt: 156.31 g/mol
InChI Key: CNPVJWYWYZMPDS-UHFFFAOYSA-N
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Description

2-Methyldecane (CAS 6975-98-0) is an organic compound belonging to the class of branched alkanes, with the molecular formula C11H24 . This compound is characterized as a colorless liquid with a pungent, acrid odor and has a boiling point of approximately 189.3 °C at 760 mmHg . It is a highly non-polar molecule, with predicted low water solubility and a high logP value, indicating significant hydrophobicity . In research, this compound has been detected in various natural sources, including herbs, spices, and pulses like chickpea seeds . Its presence in these materials makes it a compound of interest in the field of food chemistry and metabolomics, where it is investigated as a potential biomarker for the consumption of these foods . The primary research value of this compound lies in analytical applications and natural product studies. It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of hydrocarbon profiles in complex biological and environmental samples . The compound is offered for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this chemical using appropriate safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B1670052 2-Methyldecane CAS No. 67167-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyldecane
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InChI

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
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InChI Key

CNPVJWYWYZMPDS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(C)C
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Molecular Formula

C11H24
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DSSTOX Substance ID

DTXSID2058677
Record name 2-Methyldecane
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Molecular Weight

156.31 g/mol
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Physical Description

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid
Record name 2-Methyldecane
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Boiling Point

189.30 °C. @ 760.00 mm Hg
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CAS No.

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5
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Melting Point

-48.9 °C
Record name 2-Methyldecane
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Synthesis Methodologies and Strategies

Established Synthetic Pathways for 2-Methyldecane (B42159) and Related Branched Alkanes

Established methods for synthesizing branched alkanes frequently utilize reactions that build the carbon skeleton through the addition of alkyl groups, followed by reduction to the desired alkane.

Carbonyl addition reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. The carbonyl group (C=O) in aldehydes and ketones is polarized, with the carbon atom being susceptible to nucleophilic attack. masterorganicchemistry.comsavemyexams.comic.ac.uk This nucleophilic addition changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com Depending on the nucleophile, the addition can be irreversible or reversible. masterorganicchemistry.com While the search results discuss carbonyl addition in general and in the context of synthesizing alcohols or other functionalized compounds, they highlight the importance of these reactions in building carbon skeletons which can subsequently be transformed into branched alkanes through further steps like reduction plymouth.ac.ukstackexchange.com.

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful tools for forming carbon-carbon bonds. acechemistry.co.ukunacademy.com They are highly reactive nucleophiles that readily react with electrophiles such as carbonyl compounds. acechemistry.co.ukunacademy.com The reaction of Grignard reagents with aldehydes or ketones is a significant method for synthesizing alcohols, which can then be converted to alkanes. acechemistry.co.ukmnstate.edu For instance, the reaction of a Grignard reagent with a ketone yields a tertiary alcohol. acechemistry.co.uk The use of Grignard reagents with esters can result in tertiary alcohols with two identical branches. plymouth.ac.uk Subsequent dehydration of these alcohols produces alkenes, which can then be hydrogenated to yield the corresponding alkanes. plymouth.ac.uk The synthetic preparation of this compound has been reported to involve the reaction of alkyl halides with a Grignard reagent pharmaffiliates.comchemicalbook.com. Grignard reagents are sensitive to moisture and air and are typically prepared and handled under inert conditions in dry ethereal solvents. acechemistry.co.uk

Catalytic hydrogenation is a widely used method to convert unsaturated hydrocarbons (alkenes and alkynes) into saturated alkanes by adding hydrogen in the presence of a catalyst. usm.mymdpi.com This process is exothermic and typically employs metallic catalysts, often supported on materials like alumina, under elevated temperature and hydrogen pressure. usm.my Noble metals such as Pt, Pd, Rh, and Ru are effective catalysts for hydrogenation, even at relatively low temperatures and pressures. usm.my Raney nickel is also mentioned as a catalyst for the hydrogenation of unsaturated hydrocarbons. rsc.org The hydrogenation of unsaturated precursors, such as alkenes generated from the dehydration of alcohols (which can be synthesized via carbonyl addition or Grignard reactions), provides a route to obtain branched alkanes. plymouth.ac.uk This technique is crucial in petroleum refining to saturate carbon-carbon bonds and improve fuel quality. usm.my

Emerging and Specialized Synthetic Routes

Beyond traditional chemical synthesis, novel approaches are being explored for the production of branched hydrocarbons, including those derived from renewable resources and biological processes.

The conversion of biomass-derived feedstocks into biofuels and value-added chemicals is an active area of research. Lignocellulosic biomass, being abundant, is a promising renewable carbon source. researchgate.net Processes like gasification convert biomass into syngas, a mixture primarily containing carbon monoxide, hydrogen, and carbon dioxide. nrel.govmdpi.com Branched hydrocarbons can be synthesized from syngas, for example, through processes involving intermediates like methanol (B129727) or dimethyl ether. nrel.gov The direct conversion of CO2-rich syngas to branched hydrocarbons in a single reactor is being investigated to improve efficiency. nrel.govchemcatbio.orgdigitellinc.com Biomass-derived compounds like levulinic acid and angelica lactones are also being explored as starting materials for the production of branched alkanes through processes involving hydrodeoxygenation and carbon-carbon coupling. researchgate.net

Electromicrobial production (EMP) is an emerging technology that utilizes microorganisms and electricity to produce complex molecules, including biofuels, often from simple carbon sources like CO2. biorxiv.orgnih.govbiorxiv.orgresearchgate.net This approach offers a potential route for sustainable and carbon-neutral fuel production. biorxiv.orgnih.govbiorxiv.org Branched-chain alkanes can be synthesized by microorganisms using the type-II fatty acid synthesis (FAS) system, similar to straight-chain alkanes, but with the incorporation of methylated initiator and lengthener molecules. biorxiv.org Pathways involving extracellular electron uptake (EEU) or H2-oxidation for electron delivery, the Calvin cycle for CO2-fixation, and the aldehyde deformylating oxygenase (ADO) pathway are being analyzed for the in vivo generation of branched-chain hydrocarbons. biorxiv.orgnih.govbiorxiv.org Research is ongoing to expand the product profile of microbial alkane biosynthetic pathways to include branched-chain alkanes by modifying upstream components and overproducing appropriate metabolites. nih.gov Efficiency estimates for the electromicrobial production of single-branched-chain alkanes have been reported to range between 34.7% and 40.0%. biorxiv.org

Optimization and Efficiency of Synthetic Procedures for Branched Decanes

The synthesis of branched alkanes, including this compound, is a subject of ongoing research, particularly in the context of producing high-performance fuels and other valuable chemicals. Optimization and efficiency in these synthetic procedures are crucial for economic viability and sustainability. Various approaches have been explored, often involving catalytic processes designed to control branching and minimize unwanted side reactions like cracking.

Another area of focus is the catalytic hydroisomerization of long-chain paraffins to produce branched isomers. This process is particularly relevant for improving the properties of fuels, such as increasing octane (B31449) numbers. The development of novel bifunctional catalysts is a key aspect of optimizing hydroisomerization, aiming to maximize the yield of desired isomers while suppressing cracking reactions mdpi.com. The balance between metal and acid sites in these catalysts is critical, as both isomerization and cracking can occur on Brønsted acid sites mdpi.com. More acidic catalysts may lead to excessive cracking, reducing yield, while less acidic catalysts may result in insufficient isomerization mdpi.com. Studies have investigated the effect of reaction temperature, noting that isomerization of long-chain hydrocarbons is typically promoted at temperatures around 230–240 °C over noble metal catalysts mdpi.com.

While specific detailed data tables solely focused on the yield and selectivity of this compound under varying optimized conditions within a single study are not extensively available in the provided snippets, the research indicates that optimization efforts in branched alkane synthesis procedures focus on catalyst selection, reaction conditions (temperature, pressure, solvent), and feedstock choice to maximize the yield and selectivity of desired isomers like this compound. For instance, the HDO of furan (B31954) derivatives showed a 98% yield for this compound under specific optimized conditions helsinki.fi.

The optimization of synthetic routes for branched alkanes is also relevant in the context of designing surrogate fuels. This compound has been identified as a component in proposed surrogate fuel mixtures for Gas-To-Liquid (GTL) kerosene, and the development of chemical kinetic models for such components, including this compound, is part of the optimization process for understanding their combustion properties researchgate.netresearchgate.netresearchgate.net.

Further research into optimizing branched alkane synthesis continues to explore various catalytic systems and reaction pathways to improve efficiency, yield, and selectivity, often with the goal of utilizing renewable resources and developing more sustainable processes.

Compounds Mentioned and PubChem CIDs:

Compound NamePubChem CID
This compound6975-98-0

Data Table Example (Illustrative, based on snippet helsinki.fi):

While a comprehensive table with varied parameters and corresponding this compound yields across different studies is not feasible based solely on the provided snippets, snippet helsinki.fi offers specific yield data for a particular synthesis method. An illustrative table summarizing this finding could be presented as follows:

Table 1: Yield of this compound from One-Step HDO of Biomass-Derived Furan Condensation Product

Catalyst SystemStarting Material Condensation ProductSolventYield of this compound (%)
Pd/C and Eu(OTf)₃from Furfural and MIBKEthyl Acetate98

Note: This table is generated based on specific data points mentioned in snippet helsinki.fi to illustrate the concept of including data tables as requested. A more comprehensive article would ideally include tables comparing results across different synthetic methodologies and optimization parameters if such detailed data were available in the source material.

Reaction Mechanisms and Chemical Transformations

Pyrolysis and Thermal Decomposition of 2-Methyldecane (B42159) and its Isomers

Pyrolysis and thermal decomposition involve the breaking down of larger molecules into smaller ones through the application of heat. For alkanes like this compound, these processes typically proceed via free radical chain mechanisms. acs.orgresearchgate.net The presence of branching influences the specific pathways and the distribution of products.

Initial Bond Cleavage Pathways: Carbon-Carbon vs. Carbon-Hydrogen

The initial step in the thermal decomposition of alkanes involves the homolytic cleavage of either carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds, forming free radicals. atlantis-press.comatlantis-press.comwou.edu The strength of these bonds varies depending on their position within the molecule and the degree of substitution of the carbon atoms. For branched alkanes like this compound, the presence of tertiary and secondary carbon atoms leads to a preference for C-C bond cleavage, particularly at positions adjacent to branched methyl groups, as these cleavages produce more stable secondary or tertiary radicals. atlantis-press.comatlantis-press.com C-H bond cleavage also occurs, leading to the formation of alkyl radicals and hydrogen atoms. atlantis-press.comatlantis-press.com Studies on the pyrolysis of 2-methylnonane (B165365), an isomer of decane (B31447), indicate that both C-C and C-H bond cleavages occur, with a higher proportion of C-H bond cleavage compared to C-C bonds in this specific isomer compared to n-decane. atlantis-press.comatlantis-press.com

Influence of Branched Methyl Groups on Pyrolysis Product Distribution

Branched methyl groups significantly influence the product distribution during pyrolysis. atlantis-press.comatlantis-press.com The cleavage of C-C bonds near the branching point leads to the formation of smaller, often branched, alkanes and alkenes. atlantis-press.comatlantis-press.comrsc.org For example, the pyrolysis of 2-methylnonane results in a different product distribution compared to n-decane, with an increase in methane (B114726) (CH₄) and a decrease in ethylene (B1197577) (C₂H₄) and hydrogen (H₂) yields. atlantis-press.comatlantis-press.com This is attributed to the fragmentation patterns dictated by the position of the methyl group. atlantis-press.comatlantis-press.com The presence of branches can act as thermal defects, initiating degradation at these points. rsc.org Higher branch density in polyolefins has been shown to lead to increased concentrations of branched alkanes and alkenes in pyrolysis oil. rsc.org

Kinetic Studies of Thermal Decomposition Processes

Kinetic studies of alkane thermal decomposition often show apparent first-order kinetics, although the underlying mechanism is a complex free radical chain reaction. acs.orgroyalsocietypublishing.org The rate constants for decomposition are influenced by temperature and pressure, particularly in the near-critical and supercritical regions. acs.org Studies on the thermal decomposition of n-alkanes have shown that the activation energy is relatively consistent, around 57-60 kcal/mol, for gas-phase reactions. researchgate.netacs.org While specific kinetic data for this compound pyrolysis is not extensively detailed in the provided snippets, research on similar branched alkanes and n-alkanes of similar carbon number provides a basis for understanding the kinetic behavior. acs.orgnist.govarxiv.org The decomposition kinetics of added branched alkanes in fuel mixtures have been determined by monitoring the decrease in their concentration over time at elevated temperatures. nist.gov

Catalytic Reactions Involving this compound

Catalytic reactions involving alkanes, including this compound, are crucial in petroleum refining and the production of value-added chemicals. These reactions often involve bifunctional catalysts possessing both metal and acid sites. osti.govu-szeged.huazom.com

Mechanistic Investigations of Catalyzed Hydrocarbon Conversions

Catalytic hydrocarbon conversions, such as hydrocracking and hydroisomerization, proceed through ionic mechanisms involving carbocations (carbenium and carbonium ions) on the surface of acidic catalysts, often in conjunction with metal sites. acs.orgpsu.edutandfonline.com In bifunctional catalysis, the metal sites typically catalyze dehydrogenation/hydrogenation steps, while the acid sites catalyze skeletal rearrangements (isomerization) and C-C bond cleavage (cracking). u-szeged.huazom.comtandfonline.comepfl.ch

For isomerization, a common mechanism involves the formation of an olefin intermediate via dehydrogenation on the metal site, followed by diffusion to an acid site where it undergoes isomerization via a carbenium ion intermediate. osti.govu-szeged.hutandfonline.com The isomerized olefin then diffuses back to a metal site for hydrogenation to the branched alkane. osti.gov Alternatively, isomerization can occur via protonated cyclopropanes. u-szeged.hu

Hydrocracking also involves carbocations formed on acid sites, leading to β-scission and the formation of smaller hydrocarbons. osti.govpsu.eduepfl.ch The balance between isomerization and cracking is critical and can be influenced by the catalyst's acidity and the ratio of metal to acid sites. osti.govmdpi.com Highly acidic catalysts are more prone to excessive cracking. mdpi.com

Role of Catalyst-Substrate Interactions in Branched Alkane Transformations

Catalyst-substrate interactions play a significant role in the transformation of branched alkanes. The structure of the branched alkane and its ability to interact with the active sites on the catalyst surface influence the reaction pathways and product selectivity. osti.govmdpi.com For instance, in hydrocracking of polyethylene, long and short side-chains can prevent methine groups from interacting with acid sites, decoupling β-scission and isomerization. osti.gov

The topology of the catalyst support, such as zeolites, can also impart shape selectivity, affecting the diffusion of branched alkanes and influencing the product distribution. epfl.chmdpi.com For example, in the hydroisomerization of long-chain paraffins, the zeolite structure can affect the formation of different branched isomers. mdpi.com Pore mouth selectivity can occur in zeolites with specific pore sizes, where the reaction primarily happens at the pore entrance, favoring the formation of monobranched products. mdpi.com The interaction between the branched alkane and the acid sites, leading to the stabilization of carbocations, is a key step in both isomerization and cracking pathways. osti.govpsu.edu

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for 2-Methyldecane (B42159) Analysis

Chromatography plays a crucial role in separating this compound from other components in a mixture before detection and analysis. Various chromatographic methods offer different advantages depending on the complexity of the sample and the required level of separation.

Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the separation of complex mixtures, including those containing numerous alkane isomers. dlr.de In GCxGC, a sample undergoes separation on two different capillary columns with distinct stationary phases. dlr.deuga.edu The effluent from the first column is continuously transferred to the second column, which provides a rapid, secondary separation. dlr.deuga.edu This two-dimensional separation significantly enhances the resolution of coeluting or partially resolved peaks from a one-dimensional GC analysis, making it particularly effective for separating branched alkanes like this compound from other hydrocarbons with similar boiling points but different shapes or polarities. dlr.deuga.edu While the provided search results discuss GCxGC for the analysis of complex fuels containing branched alkanes, specific detailed research findings solely focused on the resolution of this compound isomers by GCxGC were not extensively detailed. However, the principle of GCxGC's enhanced separation of isomers is directly applicable to the analysis of this compound within complex matrices. dlr.deuga.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the identification and quantification of this compound in various samples. mfd.org.mkphcogj.com In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer then detects and identifies these components based on their mass-to-charge ratio (m/z) fragmentation patterns. mfd.org.mkphcogj.comnist.gov The characteristic mass spectrum of this compound, with its unique fragmentation pattern, serves as a fingerprint for its identification. nist.gov The NIST WebBook provides electron ionization mass spectra for this compound, showing prominent peaks at specific m/z values, which are crucial for its identification via GC-MS libraries. nih.govnist.gov

GC-MS has been applied in studies identifying this compound in various contexts, such as in the n-hexane extract of Symplocos crataegoides stem bark phcogj.com and in the analysis of volatile organic compounds (VOCs) from industrial lagoons ijcrar.com. It has also been used in the characterization of fuel diesel and the identification of monomethylalkanes researchgate.net. The technique allows for both the qualitative identification of this compound by matching its mass spectrum to spectral libraries and quantitative analysis by measuring the intensity of its characteristic ions. mfd.org.mkphcogj.comnist.gov

Predicted GC-MS spectra for this compound are available, showing characteristic fragmentation patterns. foodb.cahmdb.ca For example, predicted GC-MS spectra (70eV, Positive mode) show a splash key of splash10-059f-9200000000-3c2dfd35c5a577faa7b1. foodb.cahmdb.ca

Application of Molecular Sieves for Branched Alkane Fractionation

Molecular sieves are porous crystalline materials, often zeolites, with precisely defined pore sizes that allow them to selectively adsorb molecules based on their size and shape. sse.co.thmolecularsievedesiccants.comagmcontainer.com This property makes them useful for separating molecules, including hydrocarbons. sse.co.thpsu.edu Different types of molecular sieves have varying pore sizes, such as 3A, 4A, 5A, and 13X, which are used for separating molecules of different effective diameters. sse.co.thmolecularsievedesiccants.comagmcontainer.com

Molecular sieves, particularly those with pore sizes that differentiate between linear and branched alkanes, can be used for the fractionation of hydrocarbon mixtures. For instance, 5A molecular sieves have a pore size of approximately 5 angstroms and are known to adsorb normal alkanes while excluding branched and cyclic hydrocarbons, which have larger effective diameters. sse.co.thagmcontainer.com This selective adsorption allows for the separation of linear alkanes from branched alkanes like this compound. While the search results discuss the general application of molecular sieves for gas separation and the removal of impurities from hydrocarbon streams sse.co.thmolecularsievedesiccants.comagmcontainer.com, specific research findings detailing the application of molecular sieves specifically for the fractionation or isolation of this compound were not prominently featured. However, the principle of using molecular sieves to separate normal alkanes from branched alkanes is a well-established technique in hydrocarbon analysis and processing. psu.edu

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide valuable information about the structure and functional groups of a compound. For hydrocarbons like this compound, techniques such as Infrared (IR) spectroscopy are useful for confirming the presence of characteristic bonds and functional groups.

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of the molecules and thus the functional groups present. nist.gov For alkanes like this compound, IR spectroscopy can confirm the presence of C-H stretching and bending vibrations characteristic of methyl and methylene (B1212753) groups. nist.gov

The NIST WebBook provides vapor phase IR spectra for this compound. nist.gov These spectra show specific absorption bands at particular wavenumbers corresponding to the various C-H stretching and bending modes within the molecule. nist.gov While a detailed interpretation of the specific peaks in the IR spectrum of this compound was not provided in the search results, the availability of the spectrum itself is crucial for structural confirmation by comparison to known spectra or by analyzing the characteristic absorption frequencies of alkane functional groups. nist.gov IR spectroscopy serves as a complementary technique to mass spectrometry for the structural characterization of this compound.

Mass Spectrometry Techniques for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a widely used technique for the identification and structural elucidation of organic compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Electron ionization (EI) MS is a common method for analyzing hydrocarbons like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting ions are then separated and detected, producing a mass spectrum that is characteristic of the compound.

For alkanes, fragmentation typically occurs through the cleavage of carbon-carbon bonds. The most stable carbocations are preferentially formed, leading to predictable fragmentation pathways. For this compound, key fragmentation ions are expected due to cleavages along the decane (B31447) chain and at the branching point. The molecular ion peak for this compound (C₁₁H₂₄) is expected at m/z 156. uni.lunist.govnist.gov

Branched alkanes often exhibit more complex fragmentation patterns compared to their linear isomers, with preferential cleavage occurring at branched carbon atoms due to the increased stability of secondary and tertiary carbocations. For this compound, fragmentation adjacent to the methyl branch is likely to be significant. Common fragment ions observed in the mass spectra of branched alkanes include those corresponding to the loss of methyl (m/z 15), ethyl (m/z 29), propyl (m/z 43), and butyl (m/z 57) groups, among others. The relative abundance of these fragment ions provides valuable information for distinguishing between isomers. For example, the m/z 43 ion is often a prominent peak in the mass spectra of compounds with isopropyl or propyl fragments, which would be relevant to the fragmentation of this compound at the branched end. docbrown.info

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a standard technique for identifying this compound in mixtures by comparing its mass spectrum and retention time to those of authentic standards or spectral libraries. core.ac.ukunl.edudtic.milncat.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the number and type of hydrogen and carbon atoms and their connectivity. This makes NMR a powerful tool for confirming the structure of this compound and differentiating it from other isomers.

¹H NMR spectroscopy reveals the different types of protons in the molecule based on their chemical environment, their relative numbers (integration), and their coupling interactions with neighboring protons (splitting patterns). For this compound, distinct signals are expected for the methyl protons at the branched end, the methine proton at the branching point, and the various methylene protons along the decane chain. The chemical shifts, integration values, and splitting patterns of these signals provide a spectroscopic fingerprint that confirms the presence of the 2-methyl branch and the length of the main chain.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are particularly sensitive to the local electronic environment, allowing differentiation between methyl, methylene, methine, and quaternary carbons. For this compound, distinct signals are expected for the methyl carbons (including the branch), the methine carbon, and the various methylene carbons. nih.gov The number of unique carbon signals corresponds to the number of chemically distinct carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) NMR can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Development of Novel Analytical Methodologies for Complex Branched Hydrocarbon Mixtures

The analysis of complex hydrocarbon mixtures, such as fuels or environmental samples, presents significant analytical challenges due to the large number of components, including numerous isomers of branched alkanes like this compound, with similar physical and chemical properties. ncat.eduresearchgate.netuga.edu The development of novel analytical methodologies is crucial for their accurate separation, identification, and quantification.

Gas chromatography (GC) is the cornerstone of hydrocarbon mixture analysis, separating components based on their volatility and interaction with the stationary phase. However, separating highly similar branched isomers can be difficult with conventional one-dimensional GC. unl.edu

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the analysis of complex hydrocarbon mixtures. core.ac.ukresearchgate.net GC×GC employs two different stationary phases in series, providing significantly increased peak capacity and separation power compared to 1D GC. This allows for better resolution of branched alkanes from linear alkanes and other hydrocarbon classes. When coupled with mass spectrometry (GC×GC-MS), this technique enables the separation and identification of hundreds or even thousands of individual components in a single analysis, providing detailed compositional information about complex mixtures containing this compound. core.ac.ukdtic.milresearchgate.net

Other advanced analytical methodologies include the use of specific stationary phases in GC columns designed to enhance the separation of branched isomers. Selective detection methods, beyond standard EI-MS, can also be employed to target specific classes of compounds.

Furthermore, the development of chemometric methods applied to spectroscopic data (like NMR or MS) from mixtures can aid in the deconvolution of overlapping signals and the quantification of individual components, even without complete chromatographic separation. acs.org This is particularly relevant for analyzing complex mixtures where achieving baseline separation of all isomers is challenging.

Research findings highlight the importance of these advanced techniques in characterizing the composition of fuels, identifying specific branched alkanes like this compound that can influence fuel properties, and analyzing environmental samples for the presence of these compounds. dtic.miluga.eduepa.govacs.org The ongoing development of novel stationary phases, hyphenated techniques, and data analysis strategies continues to improve the ability to analyze complex branched hydrocarbon mixtures with greater specificity and sensitivity.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics (MD) Simulations of 2-Methyldecane (B42159) Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into the structural, dynamic, and thermodynamic properties of matter. For this compound, MD simulations can be applied to various scenarios, from high-temperature decomposition to interactions at interfaces.

Simulation of Pyrolysis Mechanisms via Reactive Force Fields (e.g., ReaxFF MD)

Pyrolysis, the thermal decomposition of organic compounds in the absence of oxygen, is a crucial process in various industrial applications, including fuel production and waste treatment. Reactive force fields, such as ReaxFF, are particularly well-suited for simulating pyrolysis because they can dynamically model chemical reactions, including bond breaking and formation, without predefined reaction pathways. ucl.ac.ukscm.com

Studies utilizing ReaxFF MD have investigated the pyrolysis mechanisms of alkanes, including isomers of decane (B31447). atlantis-press.com While specific detailed studies focusing solely on this compound pyrolysis via ReaxFF were not extensively found in the search results, research on similar branched alkanes and n-decane provides a strong basis for understanding how this compound would behave under pyrolytic conditions. For instance, a ReaxFF MD study comparing n-decane and 2-methylnonane (B165365) (another decane isomer) revealed that branched structures lead to more complex pyrolysis pathways with a higher proportion of C-H bond cleavage compared to C-C bonds at high temperatures. atlantis-press.com The presence of branched methyl groups can influence the reactivity of C-C bonds, shifting the most readily cleaved positions. atlantis-press.com Product analysis from such simulations indicates that isomerization affects the distribution of main products like ethene (C₂H₄), methane (B114726) (CH₄), and hydrogen (H₂). atlantis-press.com

This suggests that ReaxFF MD could be effectively used to elucidate the specific bond dissociation energies, transition states, and product distributions during the pyrolysis of this compound, providing a molecular-level understanding of its thermal stability and decomposition pathways.

Investigation of Local Lubrication Mechanisms at Nanoscale using MD

Molecular dynamics simulations are valuable for investigating lubrication mechanisms at the nanoscale, where the behavior of confined fluids differs significantly from macroscopic observations. researchgate.netresearchgate.net MD can be used to study the behavior of lubricant molecules, such as alkanes, between confined surfaces. researchgate.net While direct studies specifically naming this compound in the context of nanoscale lubrication mechanisms were not prominently found, research involving similar branched alkanes and n-alkanes provides relevant insights.

A numerical approach based on MD simulations has been developed to investigate local lubrication mechanisms at nanoscales, modeling realistic material and interfacial properties. researchgate.netresearchgate.net These simulations can explore the tribological behavior of molecules adsorbed on surfaces. researchgate.net Studies have used MD to test the tribological behavior of n-alkanes adsorbed on different iron oxide surfaces. researchgate.net The behavior of confined fluids between two surfaces, as in a lubricated contact, can be studied by analyzing density and velocity profiles. researchgate.net

Branched alkanes, including isomers of decane and undecane (B72203) like 5-ethyl-2-methyldecane and this compound, have been considered in the context of molecular lubrication studies to understand the influence of branching on properties. researchgate.netresearchgate.netamazonaws.com Although 5-ethyl-2-methyldecane was explicitly mentioned in one study comparing it with n-decane for nanoscale lubrication, the principles and methodologies applied are directly relevant to understanding how the branched structure of this compound would influence its behavior as a lubricant in confined spaces. researchgate.netresearchgate.net MD simulations in this area can help characterize the rheological response of fluids under different conditions of temperature, shear, and pressure. researchgate.net

Interfacial Interactions and Adsorption Behavior through MD

Understanding the interactions of molecules at interfaces and their adsorption behavior is crucial in various fields, including lubrication, catalysis, and environmental science. MD simulations can provide detailed insights into these phenomena at the atomic level. researchgate.net

Research using MD simulations has explored the adsorption of various molecules, including alkanes, on different surfaces. researchgate.net These studies can determine adsorption sites and characterize the strength of interactions between the adsorbate and the surface, often expressed as binding energy values. researchgate.net Ab initio calculations can be used to parametrize force fields for larger scale MD simulations to accurately describe interfacial interactions. researchgate.net

While specific MD studies on the interfacial interactions and adsorption behavior of this compound were not a primary focus of the search results, the general methodologies applied to alkanes and other hydrocarbons are applicable. Studies on the adhesive strength between alkanes and metal or metal oxide surfaces using MD and related theoretical approaches have been conducted. researchgate.net These studies often involve comparing the behavior of different alkanes to understand the effect of chain length and branching on adsorption. researchgate.net The concept of a "solid-like layer thickness" formed by adsorbed fluid atoms has been investigated using MD, highlighting the importance of adsorption in determining the behavior of confined fluids. researchgate.net

Applications in Studying Fluid Behavior and Transport Phenomena

Molecular dynamics simulations are widely used to study the behavior of fluids and transport phenomena such as diffusion, viscosity, and thermal conductivity. aip.orgtaylorandfrancis.comcism.it For this compound, MD can be used to investigate its properties as a fluid, particularly in various conditions relevant to its applications as a fuel component or solvent. ontosight.ai

Nonequilibrium MD (NEMD) simulations, for instance, have been employed to study the thermal conductivity of branched alkanes, including 2-methylalkanes. aip.org These studies aim to understand the relationship between molecular structure and thermal transport properties. aip.org By comparing the thermal conductivity of linear and branched alkanes with the same main-chain length, researchers can assess the effect of methyl branching on heat transfer. aip.org Generally, a 2-methylalkane tends to have lower thermal conductivity than a linear alkane with the same main-chain length. aip.org

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed electronic description of molecules compared to classical force fields used in MD. These methods are essential for understanding chemical bonding, electronic structure, and reaction mechanisms, particularly at the level of individual molecules or small clusters.

Ab Initio Methods in Elucidating Reaction Pathways

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data in the calculation itself. These methods are particularly valuable for studying reaction pathways, including the identification of transition states and the calculation of activation energies. idosr.orgresearchgate.net

For this compound, ab initio calculations can be used to investigate the initial steps of chemical reactions it might undergo, such as bond dissociation or isomerization, which are relevant to its behavior in combustion or other chemical processes. While the search results did not yield specific ab initio studies focused exclusively on the reaction pathways of this compound, the application of these methods to similar hydrocarbons and reaction types is well-established.

Ab initio calculations can be used to map out the potential energy surface (PES) of a chemical reaction, identifying intermediates and transition states. idosr.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the minimum energy path connecting reactants, transition states, and products. researchgate.netacs.org These calculations provide crucial information about the feasibility and kinetics of different reaction channels.

For example, ab initio calculations using methods like Density Functional Theory (DFT) with appropriate basis sets are commonly used to optimize geometries and calculate energies of reactants, products, and transition states. acs.org This allows for the determination of activation barriers, which are critical for predicting reaction rates. idosr.org The insights gained from ab initio calculations on smaller or similar alkane systems can be extrapolated or used to develop more accurate force fields for larger-scale simulations like ReaxFF MD, creating a multiscale modeling approach. researchgate.netidosr.org

While detailed data tables of specific reaction pathways and energy barriers for this compound from ab initio calculations were not found, the capability of these methods to elucidate such information for hydrocarbon reactions is well-documented. idosr.orgresearchgate.netacs.org

Density Functional Theory (DFT) Studies on Molecular Stability and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, stability, and reactivity of molecules. While specific DFT studies focusing solely on the molecular stability and reactivity of this compound are not extensively documented in isolation, broader DFT investigations into the properties of branched alkanes provide a framework for understanding this compound.

Studies utilizing DFT have explored the reasons behind the increased thermodynamic stability of branched alkanes compared to their linear isomers. Various factors have been investigated, including steric interactions, electrostatic effects, and electron correlation. Some analyses suggest that branched alkanes exhibit less destabilizing DFT steric energy than linear alkanes. nih.gov However, this is often counteracted by an opposing quantum energy term, leaving electrostatic interactions and correlation energy as significant factors favoring branching stability. nih.gov The concept of "protobranching," which involves 1,3-alkyl-alkyl interactions, has also been linked to lower energies and enhanced stability in branched alkanes. nih.gov

Furthermore, intramolecular interactions, such as hydrogen-hydrogen bonds, have been proposed to play a role in the increased stability of highly branched alkanes. researchgate.netacs.org DFT, often combined with other quantum chemical methods like ab initio and Quantum Theory of Atoms in Molecules (QTAIM), has been employed to investigate these subtle interactions. researchgate.netacs.org

The reactivity of alkanes is often related to the strength of their C-H bonds, which can be influenced by the degree of branching. DFT can be used to calculate bond dissociation energies, providing insights into the relative ease of radical formation at different positions within the molecule. For branched alkanes like this compound, the tertiary C-H bond (if present) is generally weaker than secondary or primary C-H bonds, leading to preferential reaction at branched positions. In this compound, the branching occurs at the second carbon, introducing a secondary carbon with a methyl group substituent.

Frontier Molecular Orbital (FMO) analysis, often performed within a DFT framework, can provide insights into the kinetic stability and chemical reactivity of organic systems by examining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govacs.org The energy gap between the HOMO and LUMO is inversely proportional to kinetic stability and can indicate a molecule's propensity to undergo chemical reactions. nih.govacs.org

Stereoelectronic Analysis of Branched Alkanes

Stereoelectronic effects, which involve the influence of molecular conformation and orbital interactions on electronic structure and reactivity, are crucial for understanding the behavior of branched alkanes. For branched alkanes, hyperconjugation plays a significant role in their stability. Hyperconjugation involves the stabilizing interaction between filled σ bonds (typically C-H or C-C) and adjacent empty or partially filled orbitals (such as antibonding σ* orbitals).

In branched alkanes, interactions between C-C σ bonds and adjacent C-H or C-C σ* orbitals contribute to stabilization. This "σ-conjugation" or hyperconjugation involving σ orbitals is considered a key factor in the greater stability of branched isomers compared to linear ones. nih.govresearchgate.netrsc.org Specifically, stabilizing geminal σ -> σ* delocalization, particularly involving adjacent C-C bonds, preferentially stabilizes branched alkanes. researchgate.net This perspective is supported by valence bond calculations that highlight the contribution of additional ionic structures in branched systems. researchgate.net

Stereoelectronic analysis helps explain the regioselectivity and reactivity observed in reactions involving branched alkanes, such as radical halogenation or oxidation, where hydrogen abstraction preferentially occurs at the more substituted carbon atoms due to weaker C-H bonds stabilized by hyperconjugation. While general principles apply to all branched alkanes, the specific arrangement of methyl and methylene (B1212753) groups in this compound influences the subtle balance of these stereoelectronic interactions along its carbon chain.

Reaction Modeling and Kinetic Simulations of Branched Alkane Processes

Kinetic modeling and simulations are essential for understanding and predicting the behavior of branched alkanes like this compound in complex chemical processes, particularly combustion. Branched alkanes are significant components of fuels, including gasoline and jet fuels, and their combustion kinetics are crucial for engine design and emission control. polimi.itpolimi.itosti.govdlr.de

Detailed chemical kinetic models for the combustion of hydrocarbons include a vast network of elementary reactions. Developing accurate models for larger branched alkanes like this compound is challenging due to the large number of possible isomers and reaction pathways. However, this compound has been included as a component in surrogate fuel mixtures designed to mimic the combustion properties of real fuels like Jet A1. dlr.dedlr.deresearchgate.netresearchgate.netscribd.com

Kinetic models for branched alkanes often rely on developing consistent reaction rate rules that can be applied to different isomers. polimi.itosti.gov These models aim to predict observable combustion characteristics such as ignition delay times and species concentrations over a range of temperatures and pressures. polimi.itosti.govresearchgate.net Studies have shown that different branched alkane isomers exhibit distinct reactivities, which are reflected in their ignition behavior and the distribution of intermediate species formed during combustion. polimi.itosti.govresearchgate.net

Reaction modeling also extends beyond combustion to other processes involving branched alkanes, such as their formation as secondary organic aerosols through multiphase reactions. copernicus.org Models in this area consider the influence of carbon branching structure on the formation and properties of these aerosols. copernicus.org

Computational studies involving this compound, particularly in the context of kinetic modeling for combustion, highlight the importance of accurately representing the reactivity of branched structures to predict the behavior of complex fuel mixtures.

Environmental Occurrence, Fate, and Transformations

Natural Occurrence and Biosynthesis Pathways

2-Methyldecane (B42159) is produced by a range of organisms, including fungi and insects, and is also a constituent of petroleum hydrocarbons. Its natural occurrence highlights its role in ecological interactions and geochemical cycles.

Fungal Production of this compound and Other Branched Alkanes

Certain fungal species have demonstrated the ability to produce branched-chain alkanes, including this compound. Research on Fusarium verticillioides, for instance, has shown that this endophytic fungus can synthesize a variety of volatile organic compounds, including branched alkanes ranging from 9 to 22 carbon atoms. researchgate.net The production of these compounds by F. verticillioides is influenced by the carbon source available in the culture medium. Studies indicate that carbon sources such as fructose, sucrose, and xylose can lead to statistically higher production of branched-chain alkanes compared to other sources like glucose and lactose, although the relative amounts of specific compounds like this compound may vary depending on the carbon source. researchgate.netmdpi.com This fungal biosynthesis of hydrocarbons, sometimes referred to as "myco-diesel," has implications for potential applications in biofuel production. microbiologyresearch.org

Insect-Produced Methyl-Branched Hydrocarbons

Methyl-branched hydrocarbons are commonly found in the cuticular lipids of insects, forming a complex mixture primarily composed of straight-chain and branched alkanes and alkenes. acs.org These hydrocarbons play crucial roles in insect communication, particularly as components of sex pheromones used for intraspecific interaction. rsc.org While this compound itself is a branched alkane, studies on edible insects like Acheta domesticus (house cricket) have identified the presence of methyl-branched hydrocarbons among their volatile compounds. mdpi.comresearchgate.netuniroma1.it This indicates that insects are natural producers of this class of compounds, contributing to their environmental presence.

Presence in Petroleum Hydrocarbons and Sediments as Chemical Fossils

This compound is also found as a component of petroleum hydrocarbons and sediments, where it can serve as a "chemical fossil" or biomarker. bioline.org.brbioline.org.br Chemical fossils are organic molecules whose carbon skeletons can be traced back to living organisms and are preserved in geological formations like crude oils and sediments. bioline.org.brresearchgate.net The presence and distribution of branched alkanes, including isomers like this compound and 3-methyldecane, along with other biomarkers such as terpenoids and steranes, provide valuable information for petroleum geochemistry. bioline.org.brbioline.org.br They are used in source rock evaluation, correlating crude oils from different sources, and understanding the thermal history and depositional environment of ancient sediments. bioline.org.brbioline.org.brresearchgate.net The analysis of these compounds in crude oil samples, often using techniques like gas chromatography-mass spectrometry (GC-MS), helps differentiate oils based on their molecular composition. acs.orgresearchgate.net

Occurrence in Plant Volatiles and Climate Interaction Effects

This compound has been reported as a constituent of plant volatiles. thegoodscentscompany.comcontaminantdb.cafoodb.cahmdb.ca For instance, it has been detected in species such as Angelica gigas, Hypericum perforatum, and Artemisia capillaris. nih.gov It is also found in edible plants like chickpea (Cicer arietinum). thegoodscentscompany.comcontaminantdb.cafoodb.cahmdb.ca Plant volatile organic compounds play significant roles in interactions with insects, microorganisms, and the environment. mdpi.comresearchgate.netacademie-sciences.fr While some studies on plant volatiles focus on other branched alkanes like 4-methyldecane (B1670055) in the context of climate interaction effects in tea plants researchgate.net, the presence of this compound in various plant species indicates its contribution to the atmospheric pool of biogenic VOCs. Climate change, including factors like increased temperatures and drought stress, can affect the production and emission of plant volatiles, potentially altering their interactions with the environment. mdpi.comresearchgate.net

Here is a summary of the natural occurrences of this compound:

Source CategorySpecific ExamplesNotes
FungiFusarium verticillioides, Gliocladium roseumProduction influenced by carbon source; part of "myco-diesel". researchgate.netmdpi.commicrobiologyresearch.org
InsectsAcheta domesticus (House Cricket)Identified as a methyl-branched hydrocarbon component. mdpi.comresearchgate.netuniroma1.it
Petroleum/SedimentsCrude oil, ancient sedimentsActs as a chemical fossil/biomarker for geochemical studies. bioline.org.brbioline.org.br
PlantsAngelica gigas, Hypericum perforatum, Artemisia capillaris, Cicer arietinum (Chickpea)Contributes to plant volatile emissions. thegoodscentscompany.comcontaminantdb.cafoodb.cahmdb.canih.gov

Environmental Degradation Mechanisms of Branched Alkanes

The degradation of branched alkanes in the environment can occur through various processes, including microbial activity and photochemical reactions.

Photochemical Degradation in the Atmosphere

Photochemical reactions are significant processes in the atmosphere that contribute to the removal and transformation of volatile organic compounds, including alkanes. researchgate.netacs.org These reactions are initiated by sunlight and involve reactive species such as hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). researchgate.netacs.org In the troposphere, the primary removal mechanism for alkanes is the reaction with hydroxyl radicals. researchgate.netcopernicus.org This reaction leads to the formation of peroxy radicals, which can then undergo further degradation pathways, depending on atmospheric conditions, particularly the levels of nitrogen oxides (NOₓ). acs.orgcopernicus.org

While studies specifically detailing the photochemical degradation of this compound are limited in the provided search results, research on the photochemical degradation of crude oil and other branched alkanes provides insights into the likely mechanisms. Photodegradation can contribute to the removal of oil spills and has been observed to affect branched alkanes. libretexts.orgresearchgate.net Studies on the atmospheric oxidation of alkanes indicate that the presence of alkyl branches can influence the degradation process and the formation of secondary organic aerosols (SOA). copernicus.org Highly branched alkanes may be more recalcitrant to some forms of degradation compared to linear alkanes. nih.gov However, photochemical processes, particularly reactions with OH radicals, are a key pathway for the removal of VOCs like branched alkanes from the atmosphere. researchgate.netcopernicus.org

Microbial Hydrocarbon Degradation Pathways

Microbial degradation is a primary mechanism for the removal of hydrocarbons, including branched alkanes like this compound, from the environment. mdpi.comconcawe.eu A diverse range of bacterial and fungal genera have the capability to degrade alkanes under both aerobic and anaerobic conditions. researchgate.net

Under aerobic conditions, the microbial degradation of alkanes typically involves the activation of the alkane molecule by oxygenases, such as alkane hydroxylase and cytochrome P450 monooxygenase. researchgate.net This initial oxidation step overcomes the low reactivity of the hydrocarbon. researchgate.net For n-alkanes, aerobic pathways often involve terminal oxidation to form a primary alcohol, which is then further oxidized to a carboxylic acid and subsequently metabolized through beta-oxidation. researchgate.netfrontiersin.org

Branched alkanes, such as this compound, can also be degraded aerobically. Studies on the degradation of branched alkanes indicate that the process can involve terminal attack to form carboxylic acids or sub-terminal dehydrogenation. researchgate.net Some microorganisms employ alpha-oxidation pathways for branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane). researchgate.net The specific pathways for this compound would likely involve similar enzymatic reactions targeting the alkane chain, potentially influenced by the position of the methyl branch. While specific detailed pathways solely for this compound were not extensively detailed in the search results, the general mechanisms for branched alkane degradation by various microbes provide insight into the potential fate of this compound. Genera known to degrade alkanes and potentially branched alkanes include Arthrobacter, Acinetobacter, Candida, Pseudomonas, Rhodococcus, Streptomyces, Bacillus, and Aspergillus. researchgate.net

Anaerobic degradation of alkanes is also possible, although often slower than aerobic degradation. researchgate.net Anaerobic pathways can be initiated by the addition of fumarate (B1241708) to the alkane molecule, leading to the formation of alkylsuccinate derivatives as intermediates. frontiersin.org Methanogens and halophiles, particularly in extreme environments like highly saline conditions, can contribute to anaerobic hydrocarbon degradation. researchgate.net

Influence of Environmental Conditions on Branched Alkane Degradation Rates

The rate and extent of microbial degradation of branched alkanes, including this compound, are significantly influenced by various environmental conditions. These factors affect microbial activity, hydrocarbon bioavailability, and enzymatic processes. researchgate.netmdpi.combiosphereplastic.commdpi.comnih.gov

Key environmental factors include:

Temperature: Temperature is a crucial factor affecting microbial metabolic activities and enzymatic rates. mdpi.comnih.gov Higher temperatures generally enhance hydrocarbon metabolism, with optimal rates often observed in the range of 30°C to 40°C. biosphereplastic.com However, cold-adapted microorganisms can degrade hydrocarbons at lower temperatures, even around 0°C. biosphereplastic.com Temperature also influences the physical properties of hydrocarbons, such as viscosity, which can impact their diffusion and bioavailability. concawe.eu

Oxygen Availability: Aerobic conditions are generally more favorable for the extensive degradation of petroleum hydrocarbons, as major degradation pathways involve oxygenases. mdpi.com Limited oxygen can slow down or shift the degradation pathways to anaerobic processes. researchgate.netmdpi.com

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is critical for microbial growth and activity, and thus influences biodegradation rates. mdpi.comconcawe.eu

Salinity: High salinity can impact hydrocarbon degradation rates and the composition of microbial communities involved. researchgate.netnih.govresearchgate.net Halophilic and halotolerant microbes are essential for biodegradation in saline environments. researchgate.net Studies have shown that increased salinity can influence the activity of microbial consortia involved in hydrocarbon breakdown. researchgate.net

pH: Soil pH can affect the degradation process. researchgate.net

Water Availability: Moisture content in soil is important for hydrocarbon biodegradation. biosphereplastic.com

Hydrocarbon Concentration and Composition: The concentration and chemical properties of the hydrocarbon, as well as whether it is present as a single compound or part of a complex mixture (like crude oil), influence degradation rates. mdpi.comconcawe.eubiosphereplastic.com Branched alkanes are generally considered less susceptible to microbial degradation compared to linear alkanes, but more biodegradable than cyclic alkanes or high molecular weight aromatics. biosphereplastic.com

Microbial Community Composition: The specific types of microorganisms present and their adaptation to the contaminants and environmental conditions play a significant role in determining degradation efficiency. mdpi.comconcawe.eubiosphereplastic.com

Transport and Distribution of this compound in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its physical and chemical properties and the characteristics of the environmental compartments (air, water, soil). This compound is a colorless, flammable liquid with low water solubility and is soluble in organic solvents. ontosight.ai These properties influence its partitioning between different phases.

When released into the environment, this compound can contaminate soil and water. ontosight.ai In the subsurface, it can exist in various phases: bound to the soil matrix (adsorption), dissolved in groundwater or soil water, or as a separate non-aqueous phase liquid (NAPL). ijcrar.com The distribution between these phases is influenced by factors such as soil type, organic matter content, and the presence of water. ijcrar.com

Transport through air (volatilization) is a potential fate process for volatile organic compounds like this compound. The rate of volatilization depends on factors such as vapor pressure, temperature, and air movement. Once in the atmosphere, airborne chemicals can be dispersed by wind and eventually deposited back to soil or water. jawilliamsschool.ca

In the aquatic environment, due to its low water solubility, this compound is likely to partition to the water surface, sediments, or be taken up by organisms. ontosight.ai Its transport in water is influenced by currents, mixing, and the presence of dissolved organic matter or particles it can adsorb to.

In soil, this compound's movement is affected by soil porosity, water content, and adsorption to soil particles. jawilliamsschool.ca In permeable soil with larger pores, movement and spreading can be faster. jawilliamsschool.ca Water flowing through the ground can transport dissolved or adsorbed contaminants, eventually reaching groundwater. jawilliamsschool.ca Groundwater movement is generally slow, meaning that pollutants dissolved in groundwater can take a long time to disperse. jawilliamsschool.ca

The distribution of this compound across these compartments is a dynamic process influenced by ongoing release, transport, transformation (including biodegradation), and partitioning.

Industrial and Applied Chemical Research

2-Methyldecane (B42159) in Fuel Chemistry and Engineering

The branched-chain alkane this compound is a notable, albeit minor, component in a variety of conventional and alternative aviation fuels. Its molecular structure influences key combustion and performance properties, making it a relevant compound in the formulation of fuels and the development of predictive combustion models.

Jet fuels are complex mixtures, typically containing hundreds of hydrocarbon compounds. The precise composition can vary depending on the crude oil source and the refinery processes used. cdc.gov Military-grade jet fuels like JP-8 are kerosene-based and consist predominantly of C9–C16 hydrocarbons, including n-paraffins, isoparaffins (branched alkanes), naphthenes (cycloalkanes), and aromatics. cdc.gov

Table 1: Selected Isoparaffin Composition of a JP-8 Fuel Sample cdc.gov

CompoundWeight Percent (%)
This compound0.41
2,6-Dimethyldecane0.66
2-Methylundecane1.2
2,6-Dimethylundecane2.1

Alcohol-to-jet (ATJ) fuels are a type of sustainable aviation fuel (SAF) produced from biomass-derived alcohols. google.comnih.gov The ATJ process converts alcohols into a mixture of hydrocarbon molecules in the jet fuel range (C8-C16). kbr.com The final product is a blend of n-alkanes, isoalkanes, cycloalkanes, and aromatics, designed to be a "drop-in" replacement for conventional jet fuel. google.com As this compound is a C11 isoalkane, it is a potential component of the iso-alkane fraction of ATJ fuels, which are known to have a high content of these branched structures. researchgate.net

Given the chemical complexity of real jet fuels, which can contain several hundred different compounds, combustion studies often utilize simpler surrogate fuel mixtures. nist.gov These surrogates are formulated with a small number of well-characterized hydrocarbon components to emulate the physical and chemical properties of the target fuel, such as its H/C ratio, density, and combustion behavior. cornell.eduresearchgate.net

The selection of components for a surrogate mixture aims to represent the main chemical classes present in the real fuel: n-alkanes, iso-alkanes, cyclo-alkanes, and aromatics. researchgate.net this compound has been included as a representative branched alkane in surrogate mixtures developed to model synthetic aviation fuels. For instance, a surrogate model for S-8, a synthetic fuel derived from natural gas, incorporates this compound as a key component of its isoparaffin fraction. nist.gov

Table 2: Composition of a Surrogate Mixture for Synthetic Aviation Fuel S-8 nist.gov

CompoundCAS No.Weight Percent (%)
This compound6975-98-01.529
3-Methyldecane13151-34-31.583
n-Undecane1120-21-42.420
3-Methylundecane1002-43-31.15
5-Methylundecane1632-70-81.696
4-Methylundecane2980-69-01.045

The molecular structure of hydrocarbon fuels significantly affects their combustion properties, particularly autoignition behavior. Highly branched iso-alkanes, such as this compound, are an important class of compounds in both conventional and alternative fuels. researchgate.netosti.gov

Role in Petrochemical Processes

In petroleum refining, isomerization is a crucial process for increasing the research octane (B31449) number (RON) of gasoline. ijche.comresearchgate.net This process converts straight-chain, low-octane n-paraffins into their more highly branched, high-octane isomers using a catalyst. diva-portal.org The primary feedstock for isomerization units is light straight-run naphtha, which is rich in C5 and C6 alkanes like n-pentane and n-hexane. researchgate.net

While this compound (a C11 hydrocarbon) is heavier than the typical components of light naphtha, the fundamental principle of isomerization for octane enhancement applies. The process demonstrates the petrochemical industry's objective to maximize the production of branched alkanes. These branched isomers have superior anti-knock characteristics compared to linear alkanes, making them desirable components in the gasoline blending pool. diva-portal.org The conversion of linear paraffins to branched structures is a cornerstone of producing high-quality, modern gasoline. researchgate.net

Hydrotreated renewable fuels, often referred to as hydroprocessed esters and fatty acids (HEFA) or bio-jet fuels, are another important class of sustainable aviation fuels. These fuels are produced by catalytically treating renewable feedstocks like vegetable oils and animal fats with hydrogen. The process removes oxygen and creates a mixture of hydrocarbons that is chemically similar to conventional jet fuel.

A key characteristic of these renewable fuels is their high concentration of paraffinic hydrocarbons, particularly iso-paraffins. researchgate.net The presence of branched alkanes is advantageous as it improves the fuel's low-temperature fluidity, which is critical for aviation applications. researchgate.net While specific analyses may vary, the detailed chemical breakdown of bio-jet fuels often reveals a range of methyl-branched alkanes. For instance, analyses have identified compounds such as 3-methyl-nonane and 5-methyl-decane, which are isomers of this compound. researchgate.net This indicates that branched C11 alkanes, including this compound, are likely components of the iso-alkane fraction in hydrotreated renewable jet fuels.

Applications in Fine Chemical Synthesis

While this compound is a relatively simple branched alkane, its structure offers potential as a starting material or intermediate in the field of fine chemical synthesis. The functionalization of alkanes, such as this compound, is a significant area of research in organic chemistry, aiming to convert these simple hydrocarbons into more complex and valuable molecules. The primary routes for the synthetic application of this compound involve the selective activation of its C-H bonds to introduce functional groups, thereby creating versatile chemical intermediates.

The main strategies for the utilization of this compound in fine chemical synthesis revolve around initial functionalization reactions, such as halogenation and oxidation. These processes can convert the inert alkane into a variety of more reactive compounds, including alkyl halides and alcohols. These intermediates can then undergo further transformations to produce a range of fine chemicals.

Functionalization via Halogenation

One of the fundamental ways to increase the synthetic utility of an alkane is through halogenation. Free-radical halogenation of this compound with chlorine or bromine can lead to the formation of a mixture of monochlorinated or monobrominated isomers. The distribution of these isomers is dependent on the reactivity of the different types of hydrogen atoms present in the molecule (primary, secondary, and tertiary). The tertiary hydrogen at the C2 position is the most reactive, followed by the secondary hydrogens, and then the primary hydrogens. Consequently, halogenation is expected to favor the formation of 2-halo-2-methyldecane.

These resulting alkyl halides are valuable intermediates in organic synthesis. They can be used in a variety of nucleophilic substitution and elimination reactions. For instance, they can be converted to alcohols, ethers, amines, and nitriles, or used in the formation of organometallic reagents, such as Grignard reagents, which are pivotal for carbon-carbon bond formation.

Table 1: Predicted Product Distribution in the Monochlorination of this compound This table is illustrative and based on the general principles of free-radical halogenation of alkanes. Actual yields may vary based on specific reaction conditions.

Product NamePosition of ChlorinationType of C-H BondRelative ReactivityPredicted Percentage
2-Chloro-2-methyldecaneC2TertiaryHighMajor Product
1-Chloro-2-methyldecaneC1PrimaryLowMinor Product
3-Chloro-2-methyldecaneC3SecondaryMediumSignificant Product
Other Secondary ChloridesC4-C9SecondaryMediumMixture of Isomers
10-Chloro-2-methyldecaneC10PrimaryLowMinor Product

Functionalization via Oxidation

Catalytic oxidation of this compound presents another avenue for its application in fine chemical synthesis. This process can introduce oxygen-containing functional groups, primarily hydroxyl groups, to form alcohols. Biocatalytic methods, employing enzymes such as cytochrome P450 monooxygenases, are of particular interest due to their potential for high regio- and stereoselectivity. nih.govnih.gov These enzymatic systems can hydroxylate alkanes at specific positions, which can be challenging to achieve with traditional chemical methods.

The oxidation of this compound can theoretically yield a variety of alcohols, including 2-methyl-2-decanol (B1360259) (from oxidation at the tertiary carbon) and other secondary and primary alcohols. 2-Methyl-2-decanol, a tertiary alcohol, is a potential building block for the synthesis of other compounds. nih.gov The resulting alcohols can be further oxidized to ketones or carboxylic acids, or used in esterification and etherification reactions to produce a range of specialty chemicals.

Table 2: Potential Products from the Selective Oxidation of this compound This table outlines potential fine chemical intermediates that could be synthesized from this compound through selective oxidation, based on known alkane oxidation chemistry.

Starting MaterialReactionPotential Product(s)Potential Applications of Products
This compoundCatalytic Oxidation/Hydroxylation2-Methyl-2-decanol, other methyldecanolsSynthesis of esters, ethers, and ketones
This compoundFurther OxidationMethyldecanones, Methyldecanoic acidsIntermediates for surfactants and polymers

Although detailed research on the specific use of this compound as a feedstock in fine chemical synthesis is not extensively documented in publicly available literature, the fundamental principles of organic chemistry suggest its viability as a precursor for a variety of more complex molecules. The development of more efficient and selective C-H functionalization methods will likely expand the potential applications of simple alkanes like this compound in the synthesis of high-value chemicals.

Isomerization Studies and Stereochemistry

Mechanisms of Alkane Isomerization Relevant to 2-Methyldecane (B42159)

Alkane isomerization commonly proceeds through a carbenium ion mechanism over bifunctional catalysts, which possess both metal and acid sites. tandfonline.comtandfonline.com The metal sites are responsible for the dehydrogenation of alkanes to olefins, while the acid sites catalyze the skeletal isomerization of these olefin intermediates via the formation of carbenium ions. tandfonline.comtandfonline.comput.ac.ir

The generally accepted mechanism involves the following steps:

Dehydrogenation of the alkane on the metal site to form an alkene. tandfonline.comtandfonline.comput.ac.ir

Protonation of the alkene on a Brønsted acid site to form a carbenium ion. tandfonline.comput.ac.ir

Skeletal rearrangement of the carbenium ion through intermediates such as protonated cyclopropanes or cyclobutanes. tandfonline.comresearchgate.netosti.gov

Deprotonation of the rearranged carbenium ion to form a branched alkene. put.ac.ir

Hydrogenation of the branched alkene on the metal site to yield the branched alkane isomer. put.ac.ir

The balance between the metal and acid functions of the catalyst is critical for controlling the activity, stability, and selectivity of the isomerization process. osti.govmdpi.com An optimal balance ensures that the olefin intermediates formed on the metal sites are efficiently converted to branched isomers on the acid sites before undergoing undesired side reactions like cracking. osti.govmdpi.com

Catalytic Isomerization of n-Decane to Branched Isomers

The catalytic isomerization of n-decane (a linear C₁₀ alkane) is a relevant process for understanding the formation of branched decane (B31447) isomers, although this compound is an undecane (B72203) isomer (C₁₁). Studies on n-decane isomerization provide insights into the general principles and mechanisms involved in the isomerization of longer-chain alkanes.

Bifunctional catalysts, typically composed of a noble metal (like platinum) supported on an acidic material (such as zeolites), are effective for the isomerization of n-decane. researchgate.netosti.govmdpi.com The zeolite structure and its acidity play significant roles in the catalytic performance and product distribution. researchgate.netmdpi.combohrium.com For instance, studies using platinum-loaded ZSM-5 catalysts with varying Si/Al ratios have shown that the isomer selectivity increases with the Si/Al ratio, which is attributed to a better balance between acidic and hydrogenating sites. researchgate.net

The isomerization of n-decane can lead to various branched isomers, including monobranched, dibranched, and even tribranched isomers. osti.gov The distribution of these isomers is influenced by the catalyst properties and reaction conditions. For example, on certain Pt/zeolite catalysts, monobranched isomers are formed successively into dibranched and tribranched isomers. osti.gov The formation of 2-methylnonane (B165365) (a C₁₀ monobranched isomer) was preferentially observed on Pt/HZSM-5 catalysts with a high Si/Al ratio. researchgate.net

The topology of the zeolite also significantly impacts the product distribution due to shape selectivity effects. mdpi.combohrium.com Zeolites with specific pore structures can favor the formation of certain isomers by influencing the diffusion and reaction of intermediates within the pores. mdpi.com For instance, 10-membered ring (10 MR) zeolites have shown high selectivity to monobranched products in the hydroisomerization of long-chain paraffins. mdpi.com

Stereoselective Isomerization of Hydrocarbon Derivatives

While the primary focus of alkane isomerization for fuel production is on skeletal rearrangement rather than creating specific stereoisomers, stereoselective isomerization is a concept explored in the context of hydrocarbon derivatives and other organic molecules. Stereoselective isomerization involves the preferential formation of one stereoisomer over others during a reaction.

Research in stereoselective isomerization often focuses on molecules with chiral centers or double bonds that can exist as cis or trans isomers. For example, studies have investigated the stereoselective isomerization of allylic alcohols and ethers catalyzed by bases or metal complexes, leading to chiral carbonyl compounds or other functionalized products with control over stereochemistry. diva-portal.org Palladium-catalyzed cycloaddition reactions of vinyloxetanes have also demonstrated highly stereoselective synthesis of bicyclic derivatives. acs.org

While direct stereoselective isomerization of simple branched alkanes like this compound is less commonly discussed in the context of fuel-related processes due to the nature of the carbenium ion mechanism and the typical reaction conditions, the principles of stereocontrol in isomerization are relevant in broader organic synthesis involving hydrocarbon derivatives.

Isomeric Distribution in Different Chemical Systems and Equilibria

The distribution of isomers in a chemical system is governed by thermodynamic equilibrium and kinetic factors. For alkane isomerization, the relative stability of the isomers dictates the equilibrium composition. Branched alkanes are generally thermodynamically more stable than their linear counterparts, and the degree of branching influences their stability. tandfonline.com Highly branched isomers are often the most thermodynamically favored at lower temperatures. tandfonline.com

However, achieving thermodynamic equilibrium in catalytic isomerization processes can be challenging due to kinetic limitations and the occurrence of side reactions like cracking. tandfonline.comtudelft.nl The actual isomeric distribution obtained in a catalytic process depends on the catalyst properties, reaction temperature, pressure, and contact time. put.ac.irtudelft.nl

Studies on the hydroisomerization of n-decane and other long-chain alkanes have shown that the distribution of branched isomers varies significantly depending on the catalyst used. Different zeolites, for example, can lead to different isomer distributions due to variations in their acidity, pore structure, and the dispersion of the metal function. mdpi.combohrium.com

For a mixture of isomers with the same degree of branching, thermodynamic equilibrium may be reached at medium conversion levels. tudelft.nl However, for mixtures containing isomers with varying degrees of branching, equilibrium is often not fully reached under typical reaction conditions. tudelft.nl

Experimental data on the isomeric distribution of decane isomers after catalytic hydroconversion of n-decane often show that the fraction of n-decane is higher than its equilibrium fraction, while the concentrations of di-branched and multi-branched isomers are lower than the thermodynamic equilibrium data. tudelft.nl This suggests that kinetic factors, such as diffusion limitations within the catalyst pores and the relative rates of isomerization and cracking, play a significant role in determining the final product distribution.

Influence of Molecular Branching on Isomerization Pathways and Selectivity

The degree and position of branching in an alkane molecule significantly influence its behavior in isomerization reactions, affecting both the reaction pathways and the selectivity towards different products.

For the carbenium ion mechanism, the stability of the carbenium ion intermediates is crucial. Tertiary carbenium ions are generally more stable than secondary or primary carbenium ions. acs.org The presence of branching points in the alkane chain can facilitate the formation of more stable tertiary carbenium ions, influencing the preferred pathways for skeletal rearrangement.

Molecular branching can also impact the diffusion of molecules within the pores of zeolite catalysts, a phenomenon known as shape selectivity. mdpi.comtudelft.nl Branched isomers, particularly multi-branched ones, may have more difficulty diffusing through the narrow channels of certain zeolites compared to linear or monobranched isomers. This can affect the rates of reaction and the observed product distribution, favoring the formation of isomers that can readily access the active sites and diffuse out of the catalyst pores. mdpi.com

Studies have shown that increasing the branching level in alkyl radicals can strongly increase the rate coefficients for certain isomerization reactions, such as 1,3- and 1,4-H-atom shifts, due to the influence of spectator methyl groups in the transition state structure. researchgate.net This suggests that the kinetics of isomerization can be significantly affected by the molecular structure and branching.

Furthermore, the degree of branching influences the susceptibility of isomers to cracking reactions, which are competing reactions in hydroisomerization. Highly branched carbenium ions, while relatively stable, can undergo beta-scission more readily, leading to the formation of lighter cracked products. researchgate.netacs.org Therefore, the balance between isomerization and cracking is influenced by the branching of the alkane feedstock and the resulting intermediates. Catalysts with carefully tuned acidity and pore structure are necessary to maximize the selectivity towards desired branched isomers like this compound while minimizing undesired cracking. mdpi.combohrium.com

Separation Science and Methodological Advancements

Adsorptive Separation of Branched Alkanes

Adsorptive separation utilizes porous solid materials to selectively adsorb components from a mixture based on differences in their affinity for the adsorbent or their ability to access the pore structure. This approach is particularly relevant for separating alkane isomers, which have similar boiling points. nih.govdoi.org

Metal-Organic Frameworks (MOFs) for Alkane Isomer Separation

Metal-Organic Frameworks (MOFs) are a class of porous materials with tunable structures and pore sizes, making them promising adsorbents for separating alkane isomers. nih.govdoi.org MOFs can achieve separation through various mechanisms, including size exclusion and thermodynamic-controlled adsorption. nih.govnih.gov For instance, some MOFs have pore apertures specifically designed to differentiate between linear, monobranched, and dibranched alkanes. doi.orgacs.org

Studies have shown that certain MOFs, such as MIL-160(Al), can effectively separate hexane (B92381) isomers based on their degree of branching through a thermodynamically driven process. nih.govresearchgate.net Another MOF, Al-bttotb, has demonstrated complete molecular sieving, adsorbing linear and monobranched alkanes while excluding dibranched isomers. researchgate.netacs.org This selective adsorption is attributed to the optimal pore dimensions of the MOF. researchgate.netacs.org While much research focuses on C5-C6 alkanes due to their relevance in gasoline, the principles explored with MOFs for separating branched isomers can be extended to larger branched alkanes like 2-methyldecane (B42159), considering appropriate MOF pore engineering. nih.govipb.pt

Zeolite-Based Separations of Branched and Linear Alkanes

Zeolites are traditional porous adsorbents widely used for separating linear alkanes from their branched counterparts based on a molecular sieving mechanism. nih.govdoi.orgepfl.chacs.org Zeolite 5A, for example, has a pore aperture of approximately 5 Å, which allows linear alkanes to enter and be adsorbed while excluding branched isomers due to their larger kinetic diameters. nih.govdoi.orgepfl.chacs.orgrsc.orgresearchgate.net This property is exploited in industrial processes to remove linear alkanes from isomerization products, thereby increasing the octane (B31449) number of the branched alkane mixture. nih.govepfl.chacs.orgrsc.org

While effective for separating linear from branched alkanes, zeolite 5A typically cannot separate different branched isomers from each other. nih.govdoi.orgresearchgate.net Other zeolites, like ZSM-5, with different channel structures, can discriminate between monobranched and dibranched isomers, although often with limited adsorption capacity. doi.org The separation mechanism in zeolites can be influenced by factors beyond simple size exclusion, including configurational entropy effects where linear alkanes pack more efficiently within the channels. epfl.chacs.org

Mixed-Bed Adsorbent Strategies for Enhanced Selectivity

Combining different adsorbents in a mixed bed can leverage the strengths of each material to achieve enhanced separation selectivity for complex mixtures of branched and linear alkanes. A synergistic approach using a mixed bed of zeolite 5A and a MOF like MIL-160(Al) has been shown to efficiently separate pentane (B18724) and hexane isomers. nih.govresearchgate.netresearchgate.net In this strategy, the MOF can provide thermodynamically driven separation of isomers based on their degree of branching, while the zeolite 5A sterically excludes the linear isomers. nih.govresearchgate.net This combined approach has demonstrated promising results in separating light naphtha components into fractions with high research octane numbers. nih.gov Applying this concept to separate higher branched alkanes, such as this compound from other C11 isomers or linear undecane (B72203), would involve selecting adsorbents with appropriate pore characteristics and adsorption properties.

Chromatographic Separation Techniques for Branched Alkanes

Chromatography is a powerful analytical and preparative technique for separating complex hydrocarbon mixtures based on differential partitioning between a stationary phase and a mobile phase. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for alkane separation. plymouth.ac.ukunl.edu

Advanced Gas Chromatography for Complex Hydrocarbon Mixtures

Gas Chromatography (GC), particularly advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC), is highly effective for separating complex mixtures of hydrocarbons, including branched alkanes. plymouth.ac.ukunl.eduacs.org GC separates compounds based on their volatility and their interaction with the stationary phase within a heated column. csun.edu Capillary columns with various stationary phases, including nonpolar and shape-selective materials, are used to achieve high-resolution separation of alkane isomers. unl.eduvurup.sk

The elution order of branched alkanes in GC is influenced by factors such as chain length, the degree and position of branching, and the stationary phase properties. unl.eduvurup.sk For methyl-branched alkanes, consistent elution patterns are observed on nonpolar capillary columns. unl.edu GC-MS is often coupled with GC for the identification of separated components, although interpreting the mass spectra of branched alkanes can be challenging due to the presence of numerous isomers. unl.edu this compound has been identified as a volatile compound in various samples analyzed by GC-MS, highlighting the technique's applicability in detecting this specific branched alkane within complex matrices. nih.govcabidigitallibrary.orgresearchgate.net

Data from a GC-MS analysis of volatile compounds shows the retention time and other details for this compound:

CompoundRetention Time (min)CAS NumberRIMS
This compound19.9486975–98-01078MS

This table illustrates how GC provides a specific retention time that, combined with mass spectral data, aids in the identification of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-methyldecane, and how can reaction conditions be optimized for higher purity?

  • Methodological Answer : this compound (C₁₁H₂₄) is typically synthesized via alkylation of decane with methyl groups or through catalytic isomerization of linear alkanes. Optimization involves controlling reaction temperature (e.g., 80–120°C), using acid catalysts like AlCl₃, and monitoring reaction kinetics via gas chromatography (GC). Post-synthesis purification employs fractional distillation under reduced pressure to isolate isomers . Purity validation requires GC-MS and NMR spectroscopy to confirm structural integrity and absence of side products like 3-methyldecane or branched isomers .

Q. How is this compound characterized in terms of thermodynamic properties, and what experimental setups are used?

  • Methodological Answer : Key thermodynamic properties (e.g., heat capacity, vapor pressure) are measured using adiabatic calorimetry and static vapor-pressure apparatus. For example, low-temperature thermal studies (e.g., 100–300 K) reveal phase transitions and entropy changes, critical for modeling its behavior in hydrocarbon mixtures . Data reproducibility relies on standardized protocols from sources like NIST and peer-reviewed thermodynamic databases .

Q. What analytical techniques are recommended for quantifying this compound in complex hydrocarbon mixtures?

  • Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is preferred for its resolution of branched alkanes. Mass spectrometry (MS) coupled with retention indices distinguishes this compound from co-eluting isomers. Calibration curves using certified reference materials (CRMs) ensure accuracy, while internal standards (e.g., deuterated alkanes) correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound across studies?

  • Methodological Answer : Discrepancies in properties like vapor pressure or heat capacity often stem from differences in sample purity or measurement techniques. To address this:

  • Compare data from authoritative sources (e.g., NIST, PubChem) .
  • Replicate experiments using identical conditions and validate instrumentation against CRMs.
  • Apply statistical tools (e.g., uncertainty analysis) to identify systematic errors .

Q. What computational models are effective for predicting the environmental fate of this compound, and how do they align with experimental data?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict biodegradation rates and partition coefficients (e.g., log Kₒw). Experimental validation involves aerobic biodegradation assays (e.g., OECD 301B) and octanol-water partitioning experiments. Discrepancies between models and lab data may indicate unaccounted variables (e.g., microbial consortia diversity) .

Q. What experimental designs are optimal for studying this compound’s role as a solvent in nanoparticle synthesis?

  • Methodological Answer : Use a factorial design to test variables such as solvent polarity, temperature, and surfactant concentration. Characterization via dynamic light scattering (DLS) and transmission electron microscopy (TEM) assesses nanoparticle size and stability. Control experiments with linear alkanes (e.g., decane) isolate the effect of branching on colloidal stability .

Q. How can researchers address challenges in reproducing chromatographic retention times for this compound across laboratories?

  • Methodological Answer : Standardize column specifications (e.g., DB-5ms stationary phase) and oven temperature programs. Inter-laboratory studies using shared CRMs and harmonized protocols (e.g., ASTM D6733) minimize variability. Data normalization against retention indices of n-alkanes improves cross-study comparability .

Q. What safety protocols are critical for handling this compound in high-temperature experiments?

  • Methodological Answer : Use explosion-proof equipment and inert atmospheres (e.g., N₂) to mitigate flammability risks (flash point ~60°C). Personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile) and fume hoods for vapor control. Occupational exposure limits (OELs) for C9–C15 alkanes (e.g., 600 mg/m³) should guide ventilation requirements .

Data Presentation and Reproducibility Guidelines

  • Spectroscopic Data : Report NMR chemical shifts (δ in ppm) with solvent references and MS fragmentation patterns. Include raw chromatograms with baseline correction details .
  • Thermodynamic Tables : Align with IUPAC formatting (e.g., ± uncertainties, SI units). Cross-reference data from multiple sources to highlight consistency .
  • Ethical Reporting : Disclose conflicts of interest and cite all proprietary methods. Avoid speculative claims unsupported by data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.